![molecular formula C11H13N5 B2888758 N-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 874780-64-0](/img/structure/B2888758.png)
N-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine
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Description
N-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine (NDPTD) is an organic compound consisting of a nitrogen-containing heterocyclic ring and two methyl groups. It is a versatile chemical reagent used in a variety of synthetic organic chemistry applications. NDPTD has also been studied for its potential applications in scientific research, such as in the fields of biochemistry and physiology.
Scientific Research Applications
Corrosion Inhibition
Triazine derivatives have been extensively studied for their corrosion inhibition properties. A study by Singh et al. (2018) demonstrated that triazine derivatives exhibit significant corrosion inhibition efficiency on mild steel in hydrochloric acid. These inhibitors are mixed type, with cathodic predominance, and their effectiveness increases with concentration. Quantum chemical calculations and molecular dynamics simulations support the experimental findings, suggesting these compounds adsorb on the metal surface to form a protective layer (Singh et al., 2018).
Polymer Science
Triazine rings incorporated into polyamides and polyimides enhance the thermal stability and solubility of these polymers. Sagar et al. (2001) synthesized polyamides containing s-triazine rings and fluorene “cardo” groups, which showed good solubility in polar solvents and excellent thermal stability, with no weight loss observed below 360°C (Sagar et al., 2001). Similarly, Patel et al. (2007) synthesized polyamides containing s-triazine moieties, which displayed good thermal stability and solubility in polar solvents (Patel et al., 2007).
Organic Light-Emitting Diodes (OLEDs)
Donor-substituted 1,3,5-triazines have been investigated as host materials for blue phosphorescent OLEDs by Rothmann et al. (2010). These triazine-based hosts showed high glass-transition temperatures and triplet energies, which are critical for the performance and stability of OLEDs. The study highlights the potential of triazine derivatives in improving the efficiency and durability of OLEDs (Rothmann et al., 2010).
Environmental Applications
Boudesocque et al. (2008) explored the use of lignocellulosic substrates as low-cost biosorbents for the removal of pesticides, including triazine derivatives, from wastewater. Their study indicated that these substrates could efficiently adsorb pesticides, offering an effective and economical method for water purification (Boudesocque et al., 2008).
properties
IUPAC Name |
2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-4-3-5-9(8(7)2)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEISGTUKTKBXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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